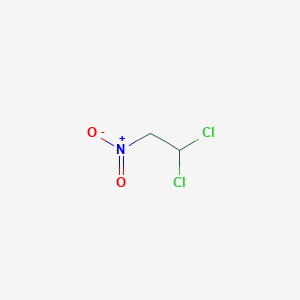![molecular formula C16H27ClN2O B14645426 1-[(Decanoylamino)methyl]pyridin-1-ium chloride CAS No. 53502-38-8](/img/structure/B14645426.png)
1-[(Decanoylamino)methyl]pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Decanoylamino)methyl]pyridin-1-ium chloride is a quaternary ammonium compound derived from pyridine It is characterized by the presence of a decanoylamino group attached to the pyridinium ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Decanoylamino)methyl]pyridin-1-ium chloride typically involves the reaction of pyridine with decanoyl chloride in the presence of a base, followed by quaternization with methyl chloride. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform.
Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine itself are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Decanoylamino)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridinium salts.
Applications De Recherche Scientifique
1-[(Decanoylamino)methyl]pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of 1-[(Decanoylamino)methyl]pyridin-1-ium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with specific molecular targets, such as enzymes and receptors, modulating their activity and pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylpyridin-1-ium chloride: A simpler quaternary ammonium compound with similar properties but lacking the decanoylamino group.
Cetylpyridinium chloride: Another quaternary ammonium compound with broad-spectrum antiseptic properties.
Uniqueness
1-[(Decanoylamino)methyl]pyridin-1-ium chloride is unique due to the presence of the decanoylamino group, which imparts specific lipophilic properties and enhances its interaction with biological membranes. This makes it particularly useful in applications requiring membrane disruption or modulation.
Propriétés
Numéro CAS |
53502-38-8 |
|---|---|
Formule moléculaire |
C16H27ClN2O |
Poids moléculaire |
298.8 g/mol |
Nom IUPAC |
N-(pyridin-1-ium-1-ylmethyl)decanamide;chloride |
InChI |
InChI=1S/C16H26N2O.ClH/c1-2-3-4-5-6-7-9-12-16(19)17-15-18-13-10-8-11-14-18;/h8,10-11,13-14H,2-7,9,12,15H2,1H3;1H |
Clé InChI |
TWMJFQUFEAZUQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)NC[N+]1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




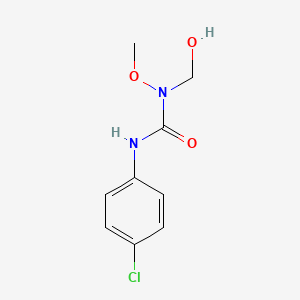
![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)
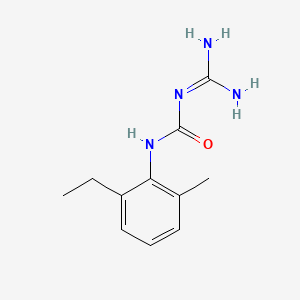

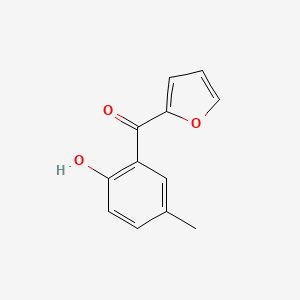
![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)
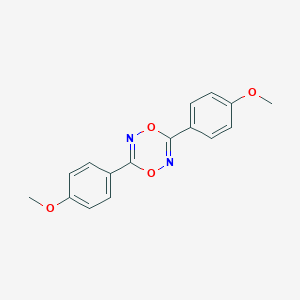
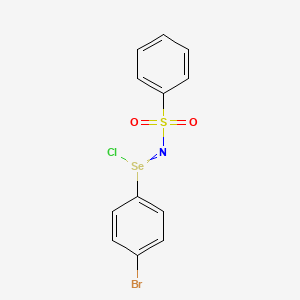

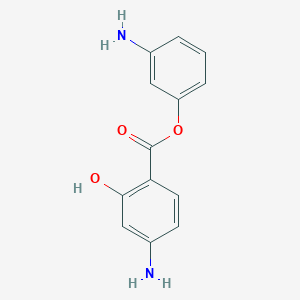
![1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol](/img/structure/B14645409.png)
